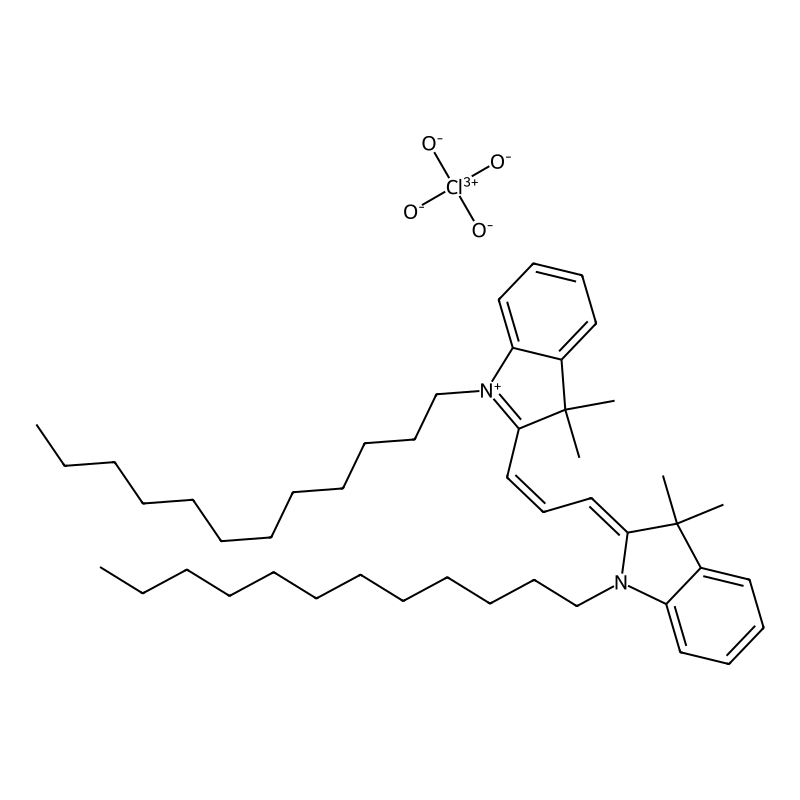

1-Dodecyl-2-[3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

synthesis pathway for indocarbocyanine dyes

Synthesis Pathways and Dye Properties

The table below summarizes different indocarbocyanine dyes and their reported synthesis pathways and characteristics.

| Dye Name / Type | Key Synthetic Strategy | Reported Characteristics | Application Context |

|---|---|---|---|

| Pentadecamethine (Cy15) [1] | 4-step synthesis via a stable ketone intermediate to avoid unstable polyene intermediates. | Absorption max: ~1241 nm; Emission max: ~1287 nm; Brightness (in DCM): up to 117 M⁻¹cm⁻¹ [1] | NIR-IIa/NIR-IIb bioimaging (e.g., tumor imaging) [1] |

| Water-Soluble Indocarbocyanine [2] | Two-step process: 1. N-alkylation with sodium bromoethane sulphonate; 2. Condensation with CH(OEt)₃ in dry pyridine [2]. | Absorption max in ethanol: ~550 nm; Increased fluorescence quantum yield on solid hosts (cellulose, β-cyclodextrin) [2] | Photophysical studies on solid substrates; potential fluorescent probes [2] |

| sCy3 and sCy5 [3] | Standard organic synthesis; often used as diacid derivatives for bioconjugation via CuAAC, SPAAC, or amine acylation [3]. | sCy3: ε₅₄₈ ≈ 162,000 M⁻¹cm⁻¹; sCy5: ε₆₄₆ ≈ 271,000 M⁻¹cm⁻¹; Spectral interaction when close [3] | Labeling biomolecules; FRET pairs; fluorescent linkers [3] |

| Amino-DiI Derivative [4] | Synthesized from lipophilic DiI dye; modified with aminomethyl moiety for subsequent conjugation (e.g., with Mal-PEG3400) [4]. | High membrane affinity and retention; enables "painting" of cargoes (antibodies, enzymes) onto cell membranes [4] | RBC-based drug delivery; prolonging circulation of biomolecules [4] |

Detailed Experimental Protocols

Here are more detailed methodologies for key synthesis approaches.

Novel Ketone Intermediate Route for Long-Chain Dyes [1]

- Concept: This method was developed to overcome the challenge of synthesizing long, conjugated polymethine chains, which are often unstable.

- Procedure: The synthesis is a concise 4-step route. A critical step involves the preparation and use of a stable ketone intermediate, which circumvents the need for highly reactive π-extended bifunctional polyene intermediates that are difficult to work with.

- Example: The final dye (e.g., SJ-1249) can be prepared by reacting an intermediate (3c) with a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) in dry THF under argon at 0°C. The reaction is quenched with methanol, and the product is purified [1].

Classical Two-Step Synthesis for Water-Soluble Dyes [2]

- Step 1 - N-Alkylation: The indole nitrogen is alkylated using sodium bromoethane sulphonate to introduce solubilizing sulfonate groups.

- Step 2 - Condensation: The alkylated intermediate is condensed with triethyl orthoformate (CH(OEt)₃) in dry pyridine to form the conjugated carbocyanine chain.

- Characterization: The structure of the new dye is confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, ¹³C-NMR, and IR spectroscopy [2].

Conjugation for Biomembrane Anchoring [4]

- Anchor Synthesis: A methylamine derivative of the lipophilic dye DiI is first synthesized.

- PEGylation: The amine group is reacted with NHS-PEG3400-maleimide to create a thiol-reactive linker (Mal-PEG3400-DiI).

- Bioconjugation: Thiolated biomolecules (e.g., antibodies, enzymes) are coupled to the maleimide group of the construct via thiol-maleimide chemistry.

- Application: The final conjugate can be incorporated into cell membranes through a fast, non-damaging "painting" technique [4].

Synthesis Strategy Rationale

The following diagram outlines the key decision points in selecting a , based on the intended application.

Key Technical Considerations

When planning your synthesis, please consider the following common challenges and strategies highlighted in the research:

- Structure-Property Relationship: The length of the polymethine chain is a primary factor controlling absorption and emission wavelengths. Extending the chain redshifts the emission but often at the cost of reduced brightness and increased synthesis complexity [1].

- Managing Aggregation: In aqueous environments, cyanine dyes tend to self-aggregate, leading to fluorescence quenching. Introducing solubilizing groups (like sulfonates) or incorporating dyes into nanoparticles, solid hosts, or cyclodextrins can mitigate this issue and enhance fluorescence quantum yield [5] [2].

- Improving Photostability: A significant problem for cyanine dyes is photodegradation. Covalently bonding the dye to a polymer matrix (e.g., polyurethane) can create additional channels for dissipating absorbed energy, thereby improving photostability for applications like solid-state lasers [6].

References

- 1. Indocyanine polymethine fluorophores with extended π ... [sciencedirect.com]

- 2. Photophysical Studies of a New Water Soluble Indocarbocyanine ... Dye [pmc.ncbi.nlm.nih.gov]

- 3. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5 ... [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilic indocarbocyanine conjugates for efficient ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimized indocyanine green nanopreparations for ... [sciencedirect.com]

- 6. sciencedirect.com/science/article/abs/pii/S0030399221005004 [sciencedirect.com]

spectral characteristics of asymmetric cyanine dyes

Spectral Characteristics and Key Properties

The provided information reveals several key characteristics of asymmetric cyanine dyes. The table below summarizes the core spectral properties and their relationships to dye structure and environment [1] [2] [3].

| Property | Description and Variability |

|---|---|

| Fluorescence & Environment | Exhibit strong fluorogenic behavior: very low quantum yield (φf < 0.001) in free solution, but significant enhancement (often >100x) upon restriction (e.g., in viscous solvents, when bound to nucleic acids/proteins) [2]. |

| Absorption & Emission Maxima | Tunable across visible & NIR spectra. Monomethine cyanines: 530-650 nm [1]. NIR-II dye NIC: emission at 950 nm & 1030 nm [3]. Structural impact: fluorination causes blue-shift; adding conjugated systems (e.g., benzindole) causes red-shift [2] [3]. |

| Binding Interactions | Bind biomolecules via intercalation (nucleic acids) and electrostatic interactions (sensitivity to salt concentration) [1]. Can also form complexes with proteins like serum albumin, drastically boosting fluorescence [3]. |

| Structural Modifications | Fluorination: can improve quantum yield & photostability, reduce aggregation [2] [4]. Sulfonate groups: enhance brightness, improve photostability, reduce stacking tendency & lipophilicity [4]. Extended conjugation: red-shifts absorption/emission but can increase aggregation & reduce brightness [3] [4]. |

Mechanism of Fluorogenic Behavior

The core mechanism behind the fluorescence turn-on effect in these dyes is restriction of intramolecular motion. Computational studies on thiazole orange analogues show that twisting about the monomethine bridge in the excited state leads to a non-radiative decay back to the ground state, which quenches fluorescence in solution. In restrictive environments like a DNA groove or when bound to a protein, this twisting is inhibited, allowing the dye to fluoresce brightly [2]. The diagram below illustrates this relationship.

The fluorogenic mechanism of asymmetric cyanine dyes depends on the restriction of intramolecular twisting.

Research and Application Protocols

While full experimental details are not available in the search results, the methodologies from key studies can be summarized as follows [1] [2] [3]:

Nucleic Acid Staining and Quantification: Prepare dye solutions in appropriate buffers. Titrate with increasing concentrations of nucleic acids (dsDNA, ssDNA, RNA). Record absorption and fluorescence spectra after each addition. The detection threshold for dsDNA with some dyes is comparable to ethidium bromide (approx. 70 ng/ml) [1]. To confirm intercalation, repeat binding experiments with varying NaCl concentrations; a decrease in fluorescence with increasing salt suggests electrostatic interactions are involved [1].

Determining Quantum Yield and Photostability: Measure absorbance and fluorescence emission of the dye in desired solvents (e.g., methanol, glycerol) and when bound to its target (e.g., DNA, HSA). Use a reference dye with a known quantum yield for calculation. For photostability, expose the sample to constant illumination and measure the fluorescence intensity at regular intervals until it decays by 50% [2] [3] [4].

Serum Albumin Binding for NIR-II Enhancement: Incubate the dye (e.g., NIC-ER) with Human Serum Albumin (HSA) at physiologically relevant concentrations (e.g., 25 mg/mL). Measure the fluorescence enhancement and spectral shift. A significant increase (e.g., ~89-fold for NIC-ER) confirms successful complex formation and fluorescence activation [3].

Key Takeaways for Researchers

- Design Principles: To create brighter, more stable dyes, consider introducing sulfonate groups or fluorine atoms. To achieve longer emission wavelengths, extend the π-conjugation system, but be mindful of potential trade-offs like increased aggregation [2] [4].

- Leverage the Environment: The primary utility of these dyes comes from their environmental sensitivity. They function as "turn-on" probes upon binding to specific biological targets, which drastically improves signal-to-noise ratios in assays and imaging [1] [3].

References

- 1. (PDF) New asymmetric monomethine cyanine for nucleic-acid... dyes [academia.edu]

- 2. Understanding Torsionally Responsive Fluorogenic Dyes [pmc.ncbi.nlm.nih.gov]

- 3. Unsymmetrical cyanine dye via in vivo hitchhiking ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of asymmetric orthogonal cyanine fluorophores [sciencedirect.com]

Molecular Foundations and Stability of Indocarbocyanines

Indocarbocyanine dyes, such as Cy3 and Cy5, are widely used in biological labeling and drug development due to their high molar absorption coefficients and fluorescence quantum yields [1]. Their core structure consists of two aromatic indole moieties linked by a polymethine chain. The chemical stability of these compounds is primarily governed by their susceptibility to photobleaching, hydrolysis, and oxidative degradation.

A critical factor influencing stability is the linker chemistry used to conjugate the dye to biomolecules or surfaces. Research indicates that amide linkers significantly enhance stability compared to ester linkers, which are more prone to hydrolysis in biological environments [2]. Furthermore, incorporating sulfonate groups (e.g., in sCy3 and sCy5) improves water solubility and reduces undesirable interactions with biomolecules, thereby minimizing aggregation and enhancing stability for applications like FRET imaging [1].

Experimental Assessment of Stability

Evaluating the stability of indocarbocyanines involves several key methodologies that probe their chemical, spectral, and functional integrity.

Table 1: Key Experimental Methods for Assessing Indocarbocyanine Stability

| Methodology | Key Parameters Measured | Insights into Stability |

|---|---|---|

| Spectroscopic Analysis [1] | Molar absorption coefficients (ε), absorbance ratios (AsCy3/AsCy5), spectral band shape. | Detects dye-dye interactions (e.g., excitonic coupling) and degradation products. A higher-than-expected absorbance ratio suggests close proximity and interaction [1]. |

| Serum Stability Studies [2] | Half-life in serum, metabolite formation, interaction with lipoproteins (e.g., LDL). | Predicts pharmacokinetics; strong LDL interaction accelerates liver clearance. Lipids with stable amide linkers show slower clearance [2]. |

| Photophysical Characterization [3] | Fluorescence quantum yield, photobleaching rates, lasing efficiency under powerful irradiation. | Measures resistance to light-induced decay. Covalent bonding to polymers like polyurethane restricts molecular motion, enhancing photostability and lasing efficiency [3]. |

| Analysis of Dye-Dye Interactions [1] [4] | Changes in absorption spectra and vibronic signatures when dyes are in close proximity. | Reveals excitonic coupling, which can distort spectral properties and must be accounted for in quantitative applications [1] [4]. |

The following diagram illustrates a generalized workflow for evaluating dye stability, from preparation to data interpretation:

Experimental workflow for assessing indocarbocyanine dye stability.

Chemical Modifications for Enhanced Stability

Strategic chemical modification of the indocarbocyanine structure is a direct and effective method to improve stability for demanding applications.

Table 2: Chemical Modifications to Enhance Indocarbocyanine Stability

| Modification Strategy | Chemical Rationale | Observed Stability Outcome |

|---|---|---|

| Using Amide Linkers [2] | Replaces hydrolysable ester bonds with more stable amide bonds. | Improved serum stability and significantly higher tumor accumulation of lipid conjugates compared to ester-linked analogs [2]. |

| Covalent Bonding to Polymer Matrices [3] | Forms permanent covalent bonds between dye molecules and polymer chains (e.g., polyurethane). | Enhances photostability and lasing efficiency; provides homogeneous distribution and additional channels for heat dissipation [3]. |

| Incorporating Sulfonate Groups [1] | Adds ionic sulfo groups to the chromophore core, improving solvation and electrostatic repulsion. | Increases water solubility, reduces aggregation, and minimizes nonspecific interaction with proteins and nucleic acids [1]. |

| Increasing Hydrophobic Tail Length [2] | Uses longer alkyl chains (e.g., C18, C22) in lipid conjugates. | Reduces interaction with Low-Density Lipoprotein (LDL), leading to slower blood clearance and higher tumor accumulation [2]. |

The relationship between molecular structure, its properties, and the resulting application performance can be visualized as follows:

Relationship between structural modifications and stability outcomes.

Key Protocols for Researchers

For scientists aiming to implement these findings, here are summaries of key experimental protocols from the research:

Protocol for Serum Stability and Tumor Accumulation Screening [2]:

- Synthesize a library of cyanine lipids with variable tail hydrophobicity and linkers but a shared Cy3 headgroup.

- Formulate the lipids into nanomicelles with DSPE-PEG2000.

- Administer the formulations intravenously to animal models (e.g., a syngeneic 4T1 breast cancer mouse model).

- Track pharmacokinetics and tumor accumulation using the Cy3 fluorophore. Lipids with stable amide linkers and longer chains (like DiI-C18) showed superior tumor accumulation, while short-chain lipids with strong LDL interaction were cleared rapidly.

Protocol for Evaluating Spectral Properties in Conjugates [1]:

- Prepare conjugates with sCy3 and sCy5 separated by linkers of different lengths (flexible organic linkers or rigid DNA duplexes).

- Record absorption spectra in aqueous buffer (e.g., PBS).

- Calculate the absorbance ratio (A548/A646). A ratio significantly higher than the theoretical value (e.g., ~0.9 vs. 0.64) indicates close dye proximity and excitonic interaction, which must be considered for accurate stoichiometry analysis.

Conclusion and Key Takeaways

The chemical stability of indocarbocyanine compounds is not an intrinsic property but can be strategically engineered. The key levers for enhancing stability are:

- Replacing hydrolysable ester linkers with robust amide linkers.

- Covalently incorporating the dye into solid matrices like polyurethane.

- Managing intermolecular interactions through structural design, such as using sulfonate groups or optimizing hydrophobic tail length.

These modifications directly address the primary degradation pathways—hydrolysis, photo-oxidation, and undesirable molecular interactions—enabling the development of more reliable and effective probes and therapeutics.

References

- 1. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5 ... [pmc.ncbi.nlm.nih.gov]

- 2. Role of Serum Stability and Lipoprotein Interactions in ... [scholars.northwestern.edu]

- 3. sciencedirect.com/science/article/abs/pii/S0030399221005004 [sciencedirect.com]

- 4. Unravelling the Origin of the Vibronic Spectral Signatures in an... [pubmed.ncbi.nlm.nih.gov]

Factors Affecting Stability and Storage Guidelines

| Factor | Impact on Stability | Handling & Storage Guideline |

|---|---|---|

| Moisture | Accelerates oxidation by atmospheric oxygen; high humidity causes significant iodine loss [1] [2] [3]. | Store in an absolutely dry environment; keep relative humidity low [1] [3]. |

| Light | Exposure, especially to strong light, increases degradation through photo-oxidation [1] [2]. | Store in dark conditions, in opaque or amber containers, away from direct light [1] [2]. |

| Heat | Higher temperatures accelerate decomposition reactions [1]. | Store in a cool place; stable at room temperature but avoid excessive heat [1]. |

| Atmospheric Oxygen | Slowly oxidizes iodide (I-) to molecular iodine (I2), which can sublimate or form colored complexes [2] [4]. | Use impervious containers; minimize air exposure and headspace in containers [1] [3]. |

| Salt Impurities & pH | Hygroscopic impurities (e.g., MgCl2) and reducing agents in salt increase iodine loss; neutral to slightly alkaline pH is more stable [1] [3]. | Use high-purity salt as a base; control pH of the mixture during formulation [1] [3]. |

Stable Iodine Compounds and Analytical Protocols

For contexts like salt fortification, the choice of iodine compound is crucial.

- Compound Selection: Potassium Iodate (KIO₃) is generally preferred over potassium or sodium iodide for fortification due to its superior stability under adverse conditions of moisture, heat, and sunlight [1] [5] [3]. One study found that most salts fortified with KIO₃ retained over 90% of their iodine content after 12 months of storage [3].

- Packaging: Low-density polyethylene (LDPE) bags are more effective than woven HDPE bags at retaining iodine, as they reduce the exchange of air and moisture [3].

To ensure quality and stability, monitoring iodine content is essential. Here is a detailed protocol for determining total iodine in iodized salt using Ultra-High-Performance Liquid Chromatography (UHPLC), a method valued for its high accuracy, robustness, and reproducibility [5].

UHPLC Workflow for Total Iodine Analysis

- Principle: This method converts all iodine, whether initially present as iodate (IO₃⁻) or iodide (I⁻), into iodide for a single, accurate measurement. Sodium bisulfite reduces iodate to iodide, solving potential issues with peak overlap [5].

- Key Steps:

- Sample Prep: 0.5 g of salt is dissolved in 10 mL of a 0.5 M sodium bisulfite solution [5].

- Chromatography: The sample is injected into a UHPLC system equipped with a weak anion-exchange column. Separation uses an isocratic mobile phase of a 1:1 mix of methanol and 120 mM phosphate buffer (pH 3.0) at a low flow rate of 0.20 mL/min [5].

- Detection & Quantification: Iodide is detected at a retention time of approximately 9.92 minutes using a Diode Array Detector (DAD) at a wavelength of 223 nm. The method is validated for a range of 10.0 to 50.0 mg/kg [5].

Key Recommendations for Professionals

To ensure the stability of iodide salts in research and development:

- Prioritize Stability: Use potassium iodate for applications where environmental control is challenging.

- Control the Environment: Adhere to the "cool, dark, and dry" principle for storage, using airtight, impervious containers.

- Verify Quality: Implement analytical methods like the UHPLC protocol with prior reduction for precise monitoring of iodine content and stability over time.

References

- 1. Studies on the stability of iodine compounds in iodized salt [pmc.ncbi.nlm.nih.gov]

- 2. Sodium iodide [en.wikipedia.org]

- 3. Evaluation of KIO₃ Stability in Iodized Salts Stored under ... [sciencedirect.com]

- 4. Iodised salt - Wikipedia [en.wikipedia.org]

- 5. Protocol for the Determination of Total Iodine in Iodized ... [mdpi.com]

thermal properties of indole-based fluorescent compounds

Thermal Effects on Indole Fluorescence

The fluorescence properties of indole and its derivatives are highly sensitive to temperature, primarily affecting emission intensity, emission wavelength (color), and the efficiency of delayed emission processes like Thermally Activated Delayed Fluorescence (TADF) [1] [2] [3].

The table below summarizes the core mechanisms and research applications of this temperature dependence.

| Mechanism / Phenomenon | Key Observation with Temperature | Research Application / Implication |

|---|---|---|

| Non-radiative decay | Emission intensity typically decreases with increasing temperature [3]. | Fundamental parameter for probe sensitivity. |

| Molecular conformation & packing | Emission wavelength can shift (often red-shift upon cooling) [3]. | Basis for rationetric temperature sensing (color change) [3]. |

| Thermally Activated Delayed Fluorescence (TADF) | Emission intensity increases with temperature (activates RISC process) [2]. | Enables temperature-gated switching between TADF and Room Temperature Phosphorescence (RTP) [2]. |

Experimental Data and Compound Performance

The specific chemical structure and the surrounding environment critically determine the nature and extent of a compound's thermal response.

Thermally Responsive Indole-Based Systems

The table below compares the performance of selected indole-based systems documented in recent literature.

| Compound / System | Observed Thermal Response | Key Quantitative Data | Research Context |

|---|

| Elastic Crystal of Compound 1 [3] | Red-shift in emission wavelength and increase in intensity upon cooling. | Linear range: 77 K to 277 K. λmax shift: -0.21 nm/K (540 nm to 580 nm). Intensity: Increased 1.79x at 77 K vs. 277 K. | Flexible, cryogenically stable optical thermal sensor. | | ICA@HBO2 Composite [2] | Exhibits Thermally Activated Delayed Fluorescence (TADF). | TADF lifetime: 1559 ms at room temperature. Quantum yield: 13.71%. | Information encryption & security display via temperature-dependent afterglow. | | Cl-ICA@HBO2 Composite [2] | TADF with reduced performance due to heavy atom effect. | TADF lifetime: 429 ms. Quantum yield: 4.64%. | Demonstrates how substituent groups regulate delayed emissions. | | COOH-ICA@HBO2 Composite [2] | Switches from TADF to Room Temperature Phosphorescence (RTP). | RTP lifetime: 1066 ms. Quantum yield: 22.42%. | Temperature-gated emission switching for multi-level data encryption. |

Experimental Protocols for Characterization

To study the thermal properties of indole-based fluorophores, the following methodologies are commonly employed.

Temperature-Dependent Steady-State Fluorescence Spectroscopy

This fundamental experiment measures changes in emission spectrum (intensity and wavelength) as a function of temperature.

- Sample Preparation: Dissolve the compound in a suitable solvent (e.g., THF, DMSO) or prepare solid samples (films, crystals). Use degassed solvents to minimize oxygen quenching if studying triplet states [4].

- Instrumentation: Use a fluorometer equipped with a temperature-controlled cuvette holder (e.g., Peltier controller).

- Procedure:

- Place sample in the fluorometer and set the excitation wavelength.

- Set a temperature range and interval (e.g., 77 K to 350 K).

- At each temperature, record the full emission spectrum.

- Plot the maximum emission wavelength (λmax) and intensity (or quantum yield) versus temperature to determine the relationship [3].

Time-Resolved Fluorescence Lifetime Measurements

This technique measures the average time a molecule remains in its excited state, which is often temperature-dependent.

- Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or a strobe-based fluorometer with temperature control.

- Procedure:

- Excite the sample with a pulsed light source.

- Record the decay profile of emission intensity at the peak wavelength.

- Fit the decay curve to a mathematical model (e.g., mono- or bi-exponential) to extract the fluorescence lifetime(s).

- Repeat measurements across a temperature range. A changing lifetime indicates variations in radiative and non-radiative decay rates [3].

Visualizing Thermal Influence on Photophysical Pathways

The diagram below illustrates how temperature influences the key excited-state processes in indole-based compounds, including the TADF mechanism.

Influence of temperature on the photophysical pathways of indole-based compounds. An increase in temperature typically enhances non-radiative decay (quenching fluorescence) but is essential for activating the RISC process responsible for TADF [2] [3].

Future Research Directions

Current research is focused on designing new indole derivatives with enhanced thermal sensitivity and stability. Promising directions include:

- Developing benzindole-based probes with larger π-conjugated systems for improved photostability and anti-interference capabilities in complex biological environments [5].

- Exploring elastic crystalline materials that maintain mechanical flexibility and precise temperature sensing over a wide range, including cryogenic conditions [3].

- Engineering substituent groups to finely control the energy gap (ΔEST) between singlet and triplet states, thereby tuning TADF and RTP efficiency for applications in optoelectronics and bioimaging [2].

References

- 1. Modeling the temperature dependence of the fluorescence ... [sciencedirect.com]

- 2. Substituent group regulated delayed emissions for ... [sciencedirect.com]

- 3. Fluorescence-based thermal sensing with elastic organic ... [nature.com]

- 4. Environment-sensitive fluorescent tryptophan analogues via ... [pubs.rsc.org]

- 5. Construction of a benzindole-based fluorescent probe with ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Biomembrane Imaging Using Long-Chain Carbocyanine Dyes

Introduction to Carbocyanine Dyes in Biomembrane Imaging

Long-chain carbocyanine dyes represent a family of lipophilic fluorescent tracers that have become indispensable tools in biomedical research for visualizing cellular membranes and studying membrane dynamics. These dyes, including DiI, DiO, DiD, and DiR, are characterized by their high extinction coefficients and exceptional photostability when incorporated into lipid bilayers, making them ideal for long-term tracking experiments and high-resolution imaging. Their unique chemical structure features two nitrogen-containing heterocyclic units linked by a polymethine chain, with the length of this chain and the attached alkyl groups determining their spectral properties and membrane binding characteristics. [1]

The fundamental mechanism underlying carbocyanine dye functionality involves their spontaneous insertion into lipid bilayers via their hydrophobic alkyl chains, resulting in intense fluorescence that is several orders of magnitude brighter than in aqueous environments. This property enables researchers to achieve specific membrane labeling without significant internalization in live cells, allowing for detailed morphological analysis of cellular structures. Since their initial development, these dyes have been extensively applied in diverse research areas including neuronal tracing, vascular mapping, cell migration studies, and membrane fluidity investigations, providing critical insights into cellular organization and dynamics in both fixed and live specimens. [2] [1]

Carbocyanine Dye Properties and Selection Guide

Spectral Characteristics and Structural Relationships

Table 1: Spectral Properties and Applications of Common Long-Chain Carbocyanine Dyes

| Dye Name | Absorption Max (nm) | Emission Max (nm) | Fluorescence Color | Alkyl Chain Length | Primary Applications |

|---|---|---|---|---|---|

| DiO | 484 | 501 | Green | C18 (saturated) | Multicolor imaging, neuronal tracing |

| DiI | 549 | 565 | Orange | C12 or C18 | Vascular painting, general membrane labeling |

| DiD | 644 | 665 | Red | C18 | Deep-tissue imaging, neural stem cell labeling |

| DiR | 748 | 780 | Near-infrared | C18 | In vivo imaging, whole-animal studies |

| FAST DiI | 549 | 565 | Orange | C18:2 (diunsaturated) | Rapid neuronal tracing |

The spectral diversity of carbocyanine dyes stems from strategic modifications to their chemical structure. The length of the polymethine chain connecting the two heterocyclic moieties plays a crucial role in determining absorption and emission characteristics, with each additional two-carbon unit in this chain resulting in a bathochromic shift of approximately 100 nm. Similarly, fusion of benzene rings to the terminal indole groups can further red-shift the spectra by about 30 nm, enabling fine-tuning of optical properties for specific experimental needs. This tunability allows researchers to select dyes that match their available laser lines, filter sets, and detection systems while minimizing interference from autofluorescence, which is particularly valuable for multiplexed imaging approaches where multiple structures must be visualized simultaneously. [1]

The alkyl chain characteristics significantly influence dye behavior in membrane environments. Traditional dyes like DiI(C18) feature saturated hydrocarbon tails that provide stable membrane integration but relatively slow diffusion, while modified versions such as FAST DiI incorporate unsaturated bonds to enhance diffusion rates by up to 50-80%. Additionally, the development of sulfonated derivatives has improved water solubility, facilitating labeling of cell suspensions, while chloromethyl-modified versions (e.g., CM-DiI) enable covalent binding to cellular thiols, resulting in retained labeling through fixation and permeabilization steps. These structural innovations have expanded the experimental versatility of carbocyanine dyes, allowing researchers to balance factors such as labeling speed, stability, and compatibility with downstream processing. [2]

Selection Criteria for Specific Applications

Choosing the appropriate carbocyanine dye requires careful consideration of multiple experimental parameters. For live-animal imaging and deep-tissue applications, near-infrared dyes like DiR provide superior performance due to reduced light scattering and minimal autofluorescence in the infrared region, typically enabling imaging depths that are 20% greater than achievable with visible fluorophores under identical conditions. Conversely, for high-resolution structural studies in easily accessible tissues, shorter-wavelength dyes like DiO and DiI often provide excellent results with standard confocal microscopy systems. Multicolor experiments demand special attention to spectral overlap, with combinations such as DiO/DiI/DiD offering well-separated emission profiles that facilitate unambiguous signal separation. [3] [2]

The physical form of the dye preparation also influences experimental design. Vybrant cell-labeling solutions provide convenient, standardized formats for uniform staining of cell suspensions, while NeuroTrace tissue-labeling pastes offer thickened formulations that improve dye retention at application sites for neuronal tracing studies. For specialized applications requiring post-fixation analysis, CM-DiI derivatives preserve membrane labeling through alcohol dehydration and paraffin embedding processes, enabling correlation of fluorescent labeling with histological analysis. These formulation options ensure that appropriate tools are available for diverse experimental scenarios, from in vitro cell culture to complex in vivo labeling paradigms. [2]

Experimental Protocols and Methodologies

Liposome-Mediated Vessel Painting Protocol

Table 2: Preparation of Liposome-Dye Complexes for Vessel Painting

| Component | Concentration | Volume | Purpose | Notes |

|---|---|---|---|---|

| Neutral liposomes | 5 mg/mL | 100 μL | Dye delivery vehicle | Pre-formed by sonication |

| Carbocyanine dye | 5 mM in ethanol | 10 μL | Membrane labeling | DiI(C12), DiD, or DiR recommended |

| Phosphate buffer | 0.1 M, pH 7.4 | 890 μL | Isotonic perfusion medium | Filter sterilized before use |

| Final complex | ~0.05 mM dye | 1 mL | Ready for perfusion | Use within 2 hours of preparation |

The vessel painting technique using liposome-mediated dye delivery enables comprehensive labeling of vascular networks in various organs through perfusion administration. This method capitalizes on the fusion of dye-loaded liposomes with endothelial cell membranes, resulting in intense, specific labeling of the entire vascular tree without significant extravasation. The protocol begins with preparation of dye-liposome complexes by combining neutral liposomes with selected carbocyanine dyes (typically DiI, DiD, or DiR) in physiological buffer, followed by brief sonication to ensure uniform incorporation of the hydrophobic dye molecules into the lipid bilayers. [3]

Perfusion and tissue processing represent critical phases of the vessel painting protocol. Animals are perfused transcardially with approximately 20-30 mL of pre-warmed liposome-dye complex at a controlled flow rate of 3-5 mL/min, followed by 10-20 mL of fixative (typically 4% paraformaldehyde) to preserve tissue integrity. After dissection, tissues can be imaged directly or subjected to compatible clearing protocols such as SeeDB, ScaleSQ(0), or OPTIClear that preserve dye retention while reducing light scattering for deeper imaging. For challenging applications requiring exceptional image quality, incorporation of spatial light modulators can correct aberrations caused by refractive index mismatches, significantly improving resolution in cleared specimens. [3]

Neural Stem Cell Labeling with DiD

The lipophilic carbocyanine dye DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine 4-chlorobenzenesulfonate) has proven particularly valuable for labeling neural stem cells in both in vitro and in vivo contexts, capitalizing on its red-shifted spectral properties that minimize interference from tissue autofluorescence. For in vitro applications, neural stem cell cultures are incubated with DiD prepared in serum-free medium at concentrations ranging from 2-10 μM for 15-30 minutes at 37°C, followed by thorough washing to remove unincorporated dye. This approach results in specific labeling of plasma membranes while maintaining cell viability and stem cell characteristics, enabling tracking of cell division and differentiation over multiple generations. [4]

For in vivo applications, DiD can be administered via stereotaxic injection directly into the lateral ventricles of the brain to access the subventricular zone, a key neurogenic niche containing neural stem cells. Typically, 2-5 μL of DiD solution (prepared at 1-5 mM concentration in DMSO followed by dilution in artificial cerebrospinal fluid) is injected slowly over 5-10 minutes to minimize tissue damage and allow adequate dye distribution. Interestingly, in addition to labeling neural stem cells, intraventricularly administered DiD also prominently labels myelinated structures in adjacent regions such as the caudoputamen, providing unexpected opportunities to simultaneously study multiple neural components. This dual labeling capability necessitates careful experimental design and appropriate controls to correctly interpret results when studying neural stem cell migration and differentiation. [4]

Membrane Dynamics and Flip-Flop Assay

Carbocyanine dyes can also be employed to investigate membrane dynamics and lipid translocation processes, including flip-flop rates between membrane leaflets. Using a combination of spectroscopic techniques and carbocyanine dyes with modified alkyl chains, researchers can quantify the kinetics of transmembrane movement in model membranes and cellular systems. A representative protocol involves incorporating 0.1 mol % VLC-PUFA into DSPC lipid monolayers, which has been shown to increase lipid flip-flop rates approximately fourfold compared to pure DSPC membranes, as measured by sum-frequency vibrational spectroscopy. [5]

This application leverages the environment-sensitive fluorescence of carbocyanine dyes, which can exhibit spectral shifts or quenching effects depending on their membrane localization and lipid environment. By combining these dyes with specialized techniques such as fluorescence resonance energy transfer to proximity-sensitive quenchers located specifically in one membrane leaflet, researchers can develop quantitative assays for transmembrane movement kinetics. These approaches have revealed important insights into how membrane composition, particularly the presence of very-long-chain polyunsaturated fatty acids, influences fundamental membrane properties that underlie cellular functions. [5]

Microscopy Techniques and Compatibility

Imaging Modalities and Optimization

Laser scanning confocal microscopy represents the most common imaging modality for carbocyanine dye applications, providing optical sectioning capability that is essential for resolving intricate cellular and vascular structures. For DiO labeling, standard 488 nm excitation with emission collection between 500-550 nm typically yields excellent results, while DiI is optimally excited at 543 nm or 561 nm with detection in the 570-620 nm range. DiD requires longer wavelength excitation, typically at 633 nm or 640 nm, with emission collection beyond 650 nm, making it compatible with helium-neon laser lines available on many confocal systems. For all these dyes, sequential scanning is recommended when performing multicolor experiments to minimize bleed-through between channels. [3] [2]

Two-photon microscopy offers significant advantages for imaging carbocyanine dyes in thick specimens and in vivo preparations, providing deeper penetration and reduced phototoxicity. Interestingly, carbocyanine dyes exhibit small absorption bands in the shorter wavelength region (approximately 800-850 nm) in addition to their primary absorption maxima, enabling efficient two-photon excitation with standard Ti:sapphire lasers. For deep-tissue vascular imaging, DiD provides approximately 20% greater imaging depth compared to DiO when both are excited at the same wavelength, demonstrating the importance of dye selection for challenging imaging applications. Additionally, the incorporation of adaptive optics systems using spatial light modulators can correct wavefront distortions caused by refractive index mismatches, dramatically improving image quality in cleared tissues and deep tissue regions. [3]

Tissue Clearing Compatibility

The compatibility of carbocyanine dyes with various tissue clearing protocols is essential for achieving comprehensive visualization in large volumes. Traditional clearing methods that utilize organic solvents or detergents typically extract lipophilic dyes along with membrane lipids, resulting in complete signal loss. However, several detergent-free and solvent-free clearing techniques have been identified as compatible with carbocyanine dye retention, including SeeDB, ScaleSQ(0), and OPTIClear. These methods achieve tissue transparency through alternative mechanisms such as high-refractive-index aqueous solutions that preserve membrane integrity and associated dye molecules. [3]

The development of wavefront correction techniques has further enhanced the utility of carbocyanine dyes in cleared tissues by addressing the aberration problems that commonly degrade image quality when using high-refractive-index immersion media with objectives designed for standard refractive indices. By incorporating a spatial light modulator in the excitation path, modern microscope systems can dynamically correct for spherical and other aberrations, restoring diffraction-limited performance across large tissue volumes. This approach allows a single objective lens to be used with immersion media spanning a wide range of refractive indices, significantly simplifying multimodal imaging workflows and improving quantitative accuracy in thick, cleared specimens labeled with carbocyanine dyes. [3]

Troubleshooting and Data Interpretation

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for Carbocyanine Dye Applications

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Poor labeling intensity | Insufficient dye concentration; Improper perfusion; Lipid extraction during processing | Optimize dye concentration empirically; Verify perfusion quality; Use compatible tissue clearing methods |

| Non-specific background | Dye aggregation; Excessive dye concentration; Inadequate washing | Filter dye solution before use; Titrate to lowest effective concentration; Increase wash steps and volume |

| Uneven staining patterns | Variable perfusion pressure; Vascular obstruction; Liposome aggregation | Standardize perfusion flow rate; Include vascular dyes to check patency; Sonicate liposomes before use |

| Signal loss during processing | Solvent-based clearing; Prolonged detergent treatment; Organic solvent exposure | Switch to compatible clearing methods (SeeDB, ScaleSQ); Limit detergent exposure time; Test solvent compatibility |

| Limited imaging depth | High scattering tissue; Wrong wavelength selection; Sample opacity | Use longer-wavelength dyes (DiD, DiR); Employ two-photon microscopy; Implement tissue clearing |

Several common technical challenges may arise when working with carbocyanine dyes, most of which can be addressed through methodological adjustments. Inconsistent vascular labeling often results from perfusion issues, which can be identified by including a visible dye like Evans Blue in the perfusate to verify complete and uniform vascular filling. For neural tracing applications, inadequate diffusion along processes may reflect insufficient time for dye spreading, particularly for standard DiI formulations; in such cases, switching to FAST DiI with its unsaturated alkyl chains can accelerate diffusion rates by 50-80%. When performing multicolor experiments, unexpected dye transfer between adjacent structures occasionally occurs, which can be minimized by reducing dye concentration and verifying labeling specificity in control preparations. [2]

Microscopy-related issues also commonly affect data quality. Signal attenuation with depth presents particular challenges for imaging in scattering tissues like brain and kidney; selecting dyes with longer emission wavelengths (DiD instead of DiO) can significantly improve performance, providing up to 20% greater imaging depth under identical conditions. When working with cleared tissues, spherical aberration from refractive index mismatches can dramatically reduce image quality; implementing adaptive optics or calculating point spread functions for deconvolution can restore resolution. For all applications, appropriate controls including unlabeled tissues, dye-only specimens, and spectral unmixing standards are essential for verifying specificity and accurately interpreting results. [3] [2]

Quantitative Considerations and Data Analysis

The quantitative interpretation of carbocyanine dye signals requires attention to several methodological factors that influence fluorescence intensity. Dye concentration profoundly affects both signal strength and potential toxicity, with optimal concentrations typically determined empirically for each application. Notably, the extinction coefficients of carbocyanine dyes exceed 125,000 cm⁻¹M⁻¹, contributing to their exceptional brightness but also creating potential for signal saturation in densely labeled structures. Similarly, the lateral diffusion coefficient of each dye varies based on alkyl chain structure and membrane composition, influencing the time required for complete labeling and the appropriate interval between application and imaging. [2]

Advanced applications increasingly leverage the quantitative capabilities of carbocyanine dyes for measuring dynamic processes. Fluorescence recovery after photobleaching experiments can quantify membrane fluidity and protein mobility, while fluorescence resonance energy transfer between appropriate dye pairs can probe molecular interactions and conformational changes. For in vivo studies, the pharmacokinetics of dye distribution and clearance must be considered, with compounds like DiD exhibiting extended retention in neural stem cells and myelin sheaths following intracerebroventricular injection. In all cases, careful attention to linear range detection through appropriate gain settings and the use of reference standards enables accurate comparison between samples and experimental conditions. [4]

Conclusion

Long-chain carbocyanine dyes continue to serve as indispensable tools for biomembrane imaging across diverse applications from subcellular studies to whole-organism investigations. Their exceptional brightness, modifiable spectral properties, and versatile formulation options enable researchers to address fundamental questions in cell biology, neuroscience, and vascular biology. The ongoing development of compatible tissue clearing methods and advanced microscopy techniques continues to expand their utility, particularly for three-dimensional imaging in complex tissues. By following optimized protocols and attending to potential technical challenges, researchers can reliably harness these powerful tools to reveal novel insights into membrane organization and dynamics in health and disease.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. Tracers for Membrane Labeling —Section 14.4 [thermofisher.com]

- 3. Pathological application of carbocyanine dye-based multicolour... [pmc.ncbi.nlm.nih.gov]

- 4. The carbocyanine dye DiD labels in vitro and in vivo neural stem cells... [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of very-long-chain polyunsaturated fatty acids on ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Photodynamic Therapy Applications of Indole Derivatives

Introduction to Indole Derivatives and Photodynamic Therapy

Indole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities and structural versatility. These compounds, consisting of a benzene ring fused to a pyrrole ring, are found in numerous natural products and pharmaceutical agents. The structural versatility of the indole scaffold facilitates interactions with various biological targets, making it highly valuable in drug discovery and development. Notably, many indole-based compounds have demonstrated substantial potential in oncology therapeutics, with mechanisms including tubulin polymerization inhibition, kinase modulation, and induction of apoptosis in cancer cells [1] [2].

Photodynamic therapy (PDT) has emerged as a promising non-invasive cancer treatment modality that utilizes photosensitizers (PS), light of appropriate wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells. The fundamental PDT mechanism involves photoexcitation of the PS to an excited singlet state, which undergoes intersystem crossing to a triplet state. This triplet state can then transfer energy to molecular oxygen, generating highly reactive oxygen species through two primary pathways: Type I PDT involves electron transfer reactions producing free radicals like hydroxyl radicals and superoxide anions, while Type II PDT involves energy transfer producing singlet oxygen (¹O₂) [3] [4]. The integration of indole derivatives with PDT represents an innovative approach to enhance therapeutic efficacy while minimizing systemic toxicity.

The convergence of indole chemistry and PDT offers unique advantages for precision oncology. Indole compounds can serve as both bioactive agents and photosensitizing components, enabling multifunctional therapeutic platforms. Furthermore, the structural flexibility of indoles allows for rational design of derivatives with optimized photophysical properties and tumor-targeting capabilities. This combination approach addresses key challenges in conventional cancer therapy, including poor solubility, limited tumor specificity, and treatment resistance [5] [6].

Therapeutic Potential and Mechanistic Insights of Indole Derivatives

Bioactive Indole Compounds in Oncology

Indole derivatives demonstrate remarkable multitargeting capabilities against various cancer types through diverse mechanistic pathways. Natural indole alkaloids such as vinblastine and vincristine are clinically approved tubulin polymerase inhibitors that disrupt microtubule function, causing cell cycle arrest and apoptosis [6]. Synthetic indole derivatives have been developed to target specific oncogenic pathways with enhanced efficacy and reduced side effects. For instance, sunitinib (Sutent), an FDA-approved indole-based drug, functions as a multi-target tyrosine kinase inhibitor against tumor growth and angiogenesis by targeting platelet-derived and vascular endothelial growth factor receptors (PDGFR and VEGFR) [6]. Similarly, nintedanib (Ofev) exhibits potent anti-angiogenesis properties through inhibition of VEGFR, FGFR, and PDGFR pathways, demonstrating clinical efficacy against non-small cell lung cancer (NSCLC) [6].

Recent research has identified additional indole compounds with promising antiproliferative activities across various cancer models. Harmine, isolated from Peganum harmala seeds, induces apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) by downregulating TAZ expression and inhibiting key survival proteins including p-Erk, p-Akt, and Bcl-2 [6]. Mukonal, derived from Murraya koenigii, demonstrates significant cytotoxicity against SK-BR-3 and MDA-MB-231 breast cancer cell lines (IC₅₀ = 7.5 μM) while showing minimal toxicity to normal breast cells. Its mechanism involves enhancing cleavage of PARP and caspase-3, modulating Bcl-2 levels, and inducing autophagy proteins including Beclin-1, LC3-I, and LC3-II [6]. Another promising compound, [11]-Chaetoglobosin B from Pseudeurotium bakeri fungus, exhibits potent activity against MCF-7 cells (IC₅₀ = 6.2 μM) by arresting the cell cycle at G2/M phase and activating intrinsic apoptosis through Bax and CyT-c upregulation, caspase-3 cleavage, and Bcl-2 suppression [6].

Indole Compounds as Photosensitizers and PDT Enhancers

The integration of indole derivatives in PDT extends beyond their direct anticancer properties to include their application as photosensitizing agents and PDT potentiators. Certain indole compounds can function as effective photosensitizers or be structurally modified to enhance their photophysical properties. The indole scaffold provides an optimal framework for designing targeted PS systems due to its ability to participate in various chemical modifications that can tune light absorption, ROS generation efficiency, and subcellular localization [2].

Indole derivatives also demonstrate potential in addressing the fundamental challenge of tumor hypoxia in PDT. The tumor microenvironment (TME) is characterized by severely abnormal oxygen concentration due to excessive cancer cell proliferation and insufficient blood supply. This hypoxia significantly compromises the efficacy of conventional Type II PDT, which relies heavily on oxygen availability for ROS generation [7] [4]. Some indole compounds can potentiate PDT through O₂-independent mechanisms or by modulating the TME to alleviate hypoxia-associated resistance. For instance, indole-3-carbinol, found in cruciferous vegetables, enhances ROS expression and activates apoptosis-related signaling in H1299 lung cancer cells (IC₅₀ = 449.5 μM) while showing minimal toxicity to normal CCD-18Co cells [6].

Table 1: Bioactive Indole Derivatives with Anticancer Potential

| Compound Name | Source/Category | Cancer Model | Key Mechanisms | Potency (IC₅₀) |

|---|---|---|---|---|

| Vinblastine | Natural Vinca alkaloid | Lymphoma, testicular, breast cancers | Tubulin polymerase inhibition, microtubule disruption | Clinical use |

| Vincristine | Natural Vinca alkaloid | Lymphoma, neuroblastoma | Tubulin polymerase inhibition, cell cycle arrest | Clinical use |

| Sunitinib | Synthetic indole derivative | Renal cell carcinoma, GIST | Multi-target tyrosine kinase inhibition (PDGFR, VEGFR) | Clinical use |

| Nintedanib | Synthetic indolinone derivative | NSCLC | Anti-angiogenesis (VEGFR, FGFR, PDGFR inhibition) | Clinical use |

| Harmine | Natural (Peganum harmala) | Breast cancer (MDA-MB-231, MCF-7) | Apoptosis induction, TAZ downregulation, p-Erk, p-Akt, Bcl-2 inhibition | Not specified |

| Mukonal | Natural (Murraya koenigii) | Breast cancer (SK-BR-3, MDA-MB-231) | Apoptosis (PARP, caspase-3 cleavage), autophagy induction (Beclin-1, LC3) | 7.5 μM |

| [11]-Chaetoglobosin B | Fungal metabolite | Breast cancer (MCF-7) | G2/M cell cycle arrest, apoptosis (Bax↑, CyT-c↑, caspase-3↑, Bcl-2↓) | 6.2 μM |

| Indole-3-carbinol | Dietary (Cruciferous vegetables) | Lung cancer (H1299) | ROS generation, apoptosis activation | 449.5 μM |

Nanotechnology Strategies for Indole-Based Photodynamic Therapy

Nanocarrier Platforms for Enhanced Delivery

The clinical translation of indole-based anticancer compounds is often hindered by challenges such as poor solubility, rapid metabolism, systemic toxicity, and limited tumor penetration. Nanotechnology offers promising strategies to overcome these pharmacological and physiological barriers through the development of advanced nanocarrier systems [5]. Various nano-platforms have been investigated for indole derivative delivery, including liposomes, polymeric nanoparticles, dendrimers, and inorganic nanoparticles. These systems enhance the solubility, stability, bioavailability, and tumor selectivity of indole compounds while reducing off-target effects [5].

Liposomal formulations provide improved pharmacokinetics and can accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. Polymeric nanoparticles, particularly those made from biodegradable materials such as PLGA (poly(lactic-co-glycolic acid)), allow for controlled release profiles and surface functionalization for active targeting. Dendrimers offer precise structural control and high drug-loading capacity through their multivalent surfaces, while inorganic nanoparticles (e.g., gold, silica, or iron oxide) provide unique properties for multimodal therapies combining PDT with other treatment modalities [5]. The selection of appropriate nanocarrier depends on the specific physicochemical properties of the indole derivative and the intended therapeutic application.

Light-Activated Prodrug Systems and Combination Approaches

Light-activated prodrug systems represent an innovative nanotechnology approach that combines indole-based therapeutics with PDT in a single platform. These systems typically consist of a photosensitizer and a prodrug form of an indole derivative covalently linked or co-encapsulated within a nanocarrier [3]. Upon light irradiation at the target site, the activated photosensitizer generates ROS that directly kill tumor cells and simultaneously trigger the controlled release and activation of the indole therapeutic agent. This combined approach enables spatiotemporal precision in drug delivery, enhancing therapeutic specificity while minimizing systemic exposure [3].

The design of these light-activated systems can follow either covalent or non-covalent strategies. Covalent conjugates utilize ROS-cleavable linkers (e.g., amino acrylate, thioether, or boronate esters) that undergo cleavage upon ROS exposure, releasing the active indole drug. Non-covalent approaches typically involve co-encapsulation of separate photosensitizer and prodrug components within a single nanocarrier, where ROS-induced membrane permeabilization or structural degradation triggers drug release [3]. Both strategies have demonstrated enhanced tumor targeting and synergistic efficacy compared to individual therapies alone, addressing limitations such as tumor heterogeneity and hypoxia while achieving improved therapeutic outcomes through complementary mechanisms of action [3].

Table 2: Nanocarrier Platforms for Indole Derivative Delivery in PDT

| Nanocarrier Type | Advantages | Limitations | Application in Indole PDT |

|---|---|---|---|

| Liposomes | High biocompatibility, enhanced EPR effect, tunable surface properties | Limited stability, potential drug leakage | Delivery of hydrophobic indole derivatives, light-triggered release systems |

| Polymeric Nanoparticles | Controlled release, surface functionalization, biodegradability | Complex manufacturing, potential polymer toxicity | Sustained delivery of indole compounds, targeted nanocarriers |

| Dendrimers | Precise structure, high drug-loading capacity, multivalent surface | Potential cytotoxicity, complex synthesis | Multimodal indole-based therapeutics, combination therapy |

| Inorganic Nanoparticles | Unique optical properties, multimodal capabilities, stimulus-responsiveness | Limited biodegradability, potential long-term accumulation | Photosensitizer carriers, hyperthermia combination with indole therapy |

| Mixed Micelles | High loading capacity, improved solubility, tunable properties | Stability issues, potential dissociation in circulation | Solubilization of hydrophobic indole derivatives, combination systems |

| Nanoemulsions | Enhanced bioavailability, easy preparation, improved absorption | Stability challenges, surfactant toxicity | Oral delivery of indole compounds, topical PDT formulations |

Experimental Protocols and Methodologies

Synthesis and Characterization of Indole-Based Photosensitizers

Protocol 1: Synthesis of Indole-Acrylamide Derivatives as Tubulin-Targeting Agents

Objective: To synthesize novel substituted indole-acrylamide derivatives with potential tubulin polymerization inhibitory activity for combination PDT applications.

Materials:

- 5- or 6-hydroxy/amino indole starting materials (commercially available)

- Diethyl-carbamoyl chloride

- Propargyl bromide

- Anhydrous acetonitrile and dimethylformamide (DMF)

- Potassium carbonate and sodium hydride

- Microwave reactor

Procedure:

- Dissolve 5- or 6-hydroxy/amino indole (10 mmol) in anhydrous acetonitrile (30 mL) containing potassium carbonate (15 mmol).

- Add diethyl-carbamoyl chloride (12 mmol) dropwise with stirring under nitrogen atmosphere.

- Heat the reaction mixture at 60°C for 4-6 hours with continuous stirring.

- Concentrate the mixture under reduced pressure and purify the intermediate by flash chromatography.

- For N-propargylation, dissolve the intermediate (5 mmol) in anhydrous DMF (15 mL) and add sodium hydride (6 mmol) at 0°C.

- After 30 minutes, add propargyl bromide (6 mmol) and transfer the mixture to a microwave reactor.

- Irradiate at 150 W, 95°C for 2-4 hours under optimized conditions.

- Concentrate and purify the final product by recrystallization or preparative HPLC.

Characterization:

- Confirm structure by ¹H NMR (aromatic protons typically appear between 7.70-6.30 ppm, propargyl moiety at ~4.50 ppm and ~2.50 ppm)

- Analyze purity by HPLC (>95%)

- Determine molecular weight by mass spectrometry

- Evaluate photophysical properties including absorption and emission spectra [8]

Formulation of Indole-Loaded Nanocarriers for PDT

Protocol 2: Preparation of Indole-Loaded Polymeric Nanoparticles

Objective: To formulate biodegradable polymeric nanoparticles for co-delivery of indole derivatives and photosensitizers.

Materials:

- PLGA (50:50, MW 10,000-20,000)

- Indole derivative (e.g., indole-3-carbinol or synthetic analog)

- Photosensitizer (e.g., Chlorin e6 or analogous compound)

- Polyvinyl alcohol (PVA, MW 30,000-70,000)

- Dichloromethane and phosphate buffered saline (PBS)

- Probe sonicator and magnetic stirrer

Procedure:

- Dissolve PLGA (100 mg), indole derivative (10 mg), and photosensitizer (5 mg) in dichloromethane (10 mL).

- Add this organic phase dropwise to 40 mL of aqueous PVA solution (2% w/v) while probe sonicating at 80 W output.

- Emulsify for 3 minutes to form a stable oil-in-water emulsion.

- Stir the emulsion overnight at room temperature to evaporate the organic solvent.

- Collect nanoparticles by ultracentrifugation at 25,000 × g for 30 minutes.

- Wash three times with distilled water to remove excess PVA and unencapsulated drugs.

- Resuspend in PBS or lyophilize for storage with appropriate cryoprotectants.

Quality Control:

- Determine particle size and zeta potential by dynamic light scattering (target size: 100-200 nm, PDI <0.2)

- Assess encapsulation efficiency by HPLC after nanoparticle dissolution

- Evaluate morphology by transmission electron microscopy

- Determine in vitro drug release profile in PBS (pH 7.4) and acetate buffer (pH 5.0) [5] [3]

In Vitro Evaluation of Anticancer and Photodynamic Efficacy

Protocol 3: Assessment of Cytotoxicity and Photodynamic Activity

Objective: To evaluate the anticancer efficacy of indole derivatives and their photodynamic combination in cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231, Huh7, HeLa)

- Normal cell line for selectivity assessment (e.g., CCD-18Co)

- DMEM or RPMI-1640 culture media with fetal bovine serum (FBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

- LED light source with appropriate wavelength for photosensitizer activation

- Annexin V-FITC/PI apoptosis detection kit

- ROS detection probe (e.g., DCFH-DA)

Procedure:

- Culture cells in appropriate media with 10% FBS at 37°C in 5% CO₂ atmosphere.

- Seed cells in 96-well plates at density of 5,000-10,000 cells/well and incubate for 24 hours.

- Treat cells with various concentrations of indole compounds (0.1-100 μM) with or without photosensitizer co-treatment.

- For PDT groups, irradiate cells with light (specific wavelength and intensity according to photosensitizer) after 4 hours incubation with compounds.

- Incubate for additional 44 hours, then add MTT solution (0.5 mg/mL) and incubate for 4 hours.

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.

- Calculate IC₅₀ values using nonlinear regression analysis.

Mechanistic Studies:

- Assess apoptosis by Annexin V-FITC/PI staining followed by flow cytometry

- Measure ROS generation using DCFH-DA probe after light irradiation

- Analyze cell cycle distribution by propidium iodide staining

- Evaluate mitochondrial membrane potential using JC-1 dye

- Examine protein expression changes by Western blotting (Bcl-2, Bax, caspase-3, PARP) [6]

Protocol 4: Tubulin Polymerization Inhibition Assay

Objective: To evaluate the inhibitory effect of indole derivatives on tubulin polymerization.

Materials:

- Purified tubulin protein (commercially available)

- GTP and PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

- Prewarmed 96-well plates

- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare test compounds in DMSO and dilute in PEM buffer (final DMSO concentration <1%).

- Mix tubulin (2 mg/mL) with compounds or vehicle control in prewarmed 96-well plates.

- Initiate polymerization by adding GTP (1 mM final concentration).

- Monitor turbidity development at 340 nm every minute for 60 minutes at 37°C.

- Calculate inhibition percentage relative to vehicle control.

- Determine IC₅₀ values from concentration-response curves [1].

Table 3: Key Parameters for In Vitro Evaluation of Indole-Based PDT Agents

| Evaluation Parameter | Assay Method | Key Readouts | Interpretation Guidelines |

|---|---|---|---|

| Cytotoxicity | MTT assay | IC₅₀ values, selectivity index | Compare with standard drugs, evaluate toxicity to normal cells |

| Apoptosis Induction | Annexin V-FITC/PI staining | Early/late apoptosis percentages, necrosis | Confirm dose-dependent apoptosis induction |

| ROS Generation | DCFH-DA assay | Fluorescence intensity, kinetics | Correlate with light dose and drug concentration |

| Cell Cycle Analysis | Propidium iodide staining | G1, S, G2/M distribution | Identify specific phase arrest (e.g., G2/M for tubulin inhibitors) |

| Tubulin Polymerization | Turbidity assay | Polymerization rate, extent of inhibition | Compare with known tubulin inhibitors (e.g., colchicine) |

| Mitochondrial Membrane Potential | JC-1 staining | Red/green fluorescence ratio | Decreased ratio indicates loss of ΔΨm, early apoptosis marker |

| Western Blot Analysis | Protein immunoblotting | Bcl-2, Bax, caspase-3, PARP cleavage | Confirm activation of apoptotic pathways |

| Cellular Uptake | Fluorescence microscopy | Intracellular localization, intensity | Evaluate subcellular targeting, correlation with efficacy |

Data Summary and Comparative Analysis

Table 4: Experimental Protocol Parameters and Conditions

| Protocol Component | Standard Conditions | Variations/Optimization Tips | Quality Control Measures |

|---|---|---|---|

| Cell Culture | 37°C, 5% CO₂, appropriate media | Use low passage cells, regular mycoplasma testing | Cell viability >95%, morphology check |

| Compound Treatment | 4-24 hours pre-incubation before light | Optimize based on cellular uptake kinetics | Use fresh stock solutions, control for solvent effects |

| Light Irradiation | Wavelength matched to PS absorption | Vary light dose (J/cm²) and fluence rate | Calibrate light source regularly, ensure uniform illumination |

| Incubation Period Post-Treatment | 24-72 hours | Adjust based on doubling time of cell line | Include vehicle and positive controls in each experiment |

| Cytotoxicity Assessment | MTT assay, 4-hour incubation | Compare with multiple assays (e.g., resazurin, ATP) | Linear range validation, signal-to-noise ratio assessment |

| Apoptosis Detection | 4-6 hours post-treatment | Optimize timing based on apoptosis kinetics | Include early and late apoptosis markers |

| ROS Measurement | Immediate assessment after irradiation | Kinetics monitoring over time | Positive control (e.g., H₂O₂ treatment), specificity controls |

| Tubulin Polymerization | 60-minute monitoring at 340 nm | Include reference inhibitors (colchicine, vinblastine) | Linear polymerization phase identification |

Visual Experimental Workflows

Experimental Workflow for Indole-Based PDT Development

Diagram 1: Comprehensive Workflow for Indole-Based PDT Agent Development. This flowchart outlines the key stages in the development and evaluation of indole-based photodynamic therapy agents, from initial synthesis through formulation, in vitro testing, and in vivo validation.

Mechanism of Indole-Based Photodynamic Therapy Action

Diagram 2: Mechanism of Indole-Based Photodynamic Therapy Action. This diagram illustrates the photophysical processes in PDT and how indole derivatives contribute to enhanced anticancer efficacy through complementary mechanisms of action.

Conclusion and Future Perspectives

The integration of indole derivatives with photodynamic therapy represents a promising frontier in cancer therapeutics with potential for enhanced efficacy and reduced systemic toxicity. The structural versatility of indoles allows for rational design of multifunctional agents that can simultaneously target specific oncogenic pathways while serving as effective photosensitizers or PDT enhancers. Current research demonstrates that indole-based compounds can effectively inhibit tubulin polymerization, modulate kinase activity, induce apoptosis, and enhance ROS generation upon light irradiation.

Future development in this field should focus on addressing key challenges including tumor hypoxia mitigation, improved targeting specificity, and optimized light delivery systems. The emergence of nanotechnology approaches for indole derivative delivery offers exciting opportunities to overcome pharmacological limitations and achieve spatiotemporal control of therapeutic activation. Additionally, combination strategies integrating indole-based PDT with other treatment modalities such as immunotherapy, photothermal therapy, and targeted agents hold promise for synergistic anticancer effects.

As research progresses, translation of these innovative approaches to clinical applications will require comprehensive evaluation of safety profiles, pharmacokinetic properties, and treatment protocols. With continued development, indole-based photodynamic therapy has the potential to become an important component of precision oncology approaches, offering personalized treatment options with improved therapeutic outcomes.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Indoles in drug design and medicinal chemistry [sciencedirect.com]

- 3. Application of photodynamic activation of prodrugs combined ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances for enhanced photodynamic therapy [pubs.rsc.org]

- 5. Harnessing Nanotechnology for Efficient Delivery of Indole ... [sciencedirect.com]

- 6. Indole Compounds in Oncology: Therapeutic Potential and ... [mdpi.com]

- 7. Innovative strategies for photodynamic therapy against ... [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of indole derivatives as ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Laser Sensitivity Optimization for Optical Recording Media

Introduction to Advanced Optical Recording Technologies

Optical recording media represent a critical technology for long-term data archival, offering significant advantages in storage longevity, energy efficiency, and cost-effectiveness compared to magnetic and solid-state storage alternatives. Recent advancements in multi-layer optical storage and novel media formulations have dramatically improved storage capacities while maintaining the inherent stability of optical media. For researchers and drug development professionals, these technologies offer compelling solutions for storing massive datasets generated by high-throughput screening, genomic sequencing, and clinical trial data where regulatory compliance and data integrity over decades are essential considerations.

The fundamental principle of optical data storage involves using laser irradiation to create permanent physical or chemical changes in a recording medium, with these changes subsequently detected through optical readout mechanisms. Current research focuses on extending traditional two-dimensional optical storage into three dimensions through volumetric recording approaches, while simultaneously improving laser sensitivity to enable lower power requirements, higher recording speeds, and increased storage densities. These advancements are particularly relevant for pharmaceutical applications where data preservation timelines often extend beyond standard technology lifecycles, requiring archival stability guaranteed for 50+ years without data degradation [1].

Current Optical Recording Media Technologies

The landscape of optical recording media has evolved significantly beyond conventional Blu-ray derivatives, with several promising technologies emerging that offer exceptional laser sensitivity and storage potential. The following table summarizes key advanced optical recording media technologies currently under development:

Table 1: Advanced Optical Recording Media Technologies

| Technology | Media Composition | Recording Mechanism | Projected Capacity | Archival Stability | Key Advantages |

|---|---|---|---|---|---|

| Folio Photonics | Photosensitive dyes in polymer matrix | Photothermal recording (reflective/fluorescent) | 1+ TB/disc (initial) | 100+ years | Multi-layer co-extrusion; <$5/TB cost projection |

| Cerabyte | Sputtered ceramic nanolayers (10nm) on glass | Femtosecond laser modification | PB-scale cartridges (2030s) | Exceptional stability | Ultra-high density; <$1/TB projected media cost |

| Microsoft/University of Southampton | Fused silica glass | Femtosecond laser volumetric modification | 360 TB/plate | 1000+ years | Extreme longevity; high capacity |

| Optera Data | Nanoparticles in plastic beads | Spectral hole burning | 1 TB/disc (short-term) | Long-term stable | Multi-frequency encoding; ultra-low cost potential |

| Group 47 | Phase-change media on polyester film | Digital Optical Tape System (DOTS) | High cartridge capacity | 200+ years | Tape format; established manufacturing |

These technologies leverage diverse physical phenomena for data encoding, ranging from traditional photothermal effects to innovative spectral hole burning and ceramic modification. The multi-layer architectures employed by several of these approaches enable dramatic increases in storage density without corresponding increases in physical media volume. For biomedical researchers, selection criteria should prioritize not only raw capacity but also media longevity, read/write speeds, and compatibility with existing data management infrastructure [1].

Laser Parameters and Sensitivity Optimization Targets

Optimizing laser sensitivity requires careful consideration of multiple interdependent parameters that collectively influence recording quality, data integrity, and media longevity. The following table summarizes key laser parameters and their optimization targets for advanced optical recording media:

Table 2: Key Laser Parameters and Optimization Targets for Optical Recording

| Laser Parameter | Impact on Recording | Optimization Target | Measurement Method |

|---|---|---|---|

| Wavelength | Optical penetration depth; spot size | Match media absorption peak | Spectrophotometry of media |

| Pulse Energy | Modification threshold vs. damage threshold | 10-20% above modification threshold | Threshold ablation testing |

| Beam Profile | Recording resolution; edge definition | Gaussian (TEM00) with M² ≈ 1 | Beam profiler/razor blade technique |

| Numerical Aperture (NA) | Focal spot size; depth of field | Balance resolution and alignment tolerance | Optical design specification |

| Polarization | Anisotropic media interaction | Align with media sensitivity axis | Polarization analysis with waveplate |

| Pulse Duration | Thermal diffusion; nonlinear effects | Femtosecond for minimal heat affect | Autocorrelator measurement |

| Repetition Rate | Writing speed; thermal accumulation | Maximize without cumulative heating | Power monitoring with pulse trains |

The beam quality factor (M²) serves as a critical metric for laser optimization, with values approaching 1.0 indicating nearly perfect Gaussian beams that enable minimal spot sizes and maximum power density at the recording plane. The threshold energy for media modification represents another fundamental parameter, establishing the minimum energy required to create a stable recording mark without causing media damage or degradation. For multi-layer recording systems, spherical aberrations introduced by focusing through successive layers must be compensated through either adaptive optics or energy gradient techniques that systematically increase pulse energy with recording depth [2].

Experimental Note: Beam profiling should be performed at multiple planes along the beam path to fully characterize focusing behavior, particularly for high-numerical aperture systems where minute misalignments can dramatically impact recording performance.

Comprehensive Experimental Protocols

Multi-Layer Data Recording and Readout Optimization

Principle: This protocol enables high-density three-dimensional data storage by optimizing recording and readout parameters across multiple layers within transparent optical media, specifically addressing challenges of spherical aberration and scattering losses that limit layer capacity [2].

Materials and Equipment:

- Laser System: Ti:sapphire femtosecond laser (800 nm, 1 kHz, 45 fs, 2.5 mJ/pulse)

- Optical Setup: Aspheric objective (NA 0.5-0.83), three-axis translation stages (100 nm resolution)

- Media Samples: Commercial-grade poly-methyl-methacrylate (PMMA) or polycarbonate (2 mm thickness)

- Detection: Confocal fluorescence microscope with water immersion objective (NA 0.8/1.1, WD 2 mm), 488 nm excitation laser, 500-550 nm emission filter

- Characterization: Single-shot autocorrelator for pulse duration monitoring, power meter, beam profiling system

Procedure:

Beam Characterization and Quality Assessment

- Measure beam profile using razor blade technique at multiple positions along beam path

- Calculate beam quality factor (M²) using beam width measurements at various z-positions

- Verify Gaussian profile (TEM00) with M² value close to 1.0

- Characterize pulse duration at sample plane using autocorrelator, adjust compression if necessary

Threshold Energy Determination with Depth

- Fabricate single-layer test arrays at increasing depths (0-100 μm from surface)

- For each depth, create 25×25 bit arrays with incrementally increasing pulse energy (25-70 nJ range)

- Identify modification threshold as minimum energy producing consistent fluorescence signal